molecular formula C19H19F3N2O4 B2850050 N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 1798463-08-7

N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2850050
CAS No.: 1798463-08-7
M. Wt: 396.366
InChI Key: RXHQNNURXGKEHF-UHFFFAOYSA-N
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Description

N'-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is a bis-amide derivative characterized by two distinct aromatic substituents:

  • Methoxy-substituted ethyl group: A 2-methoxy-2-(3-methoxyphenyl)ethyl moiety, which introduces steric bulk and electron-donating properties.
  • Trifluoromethylphenyl group: A 2-(trifluoromethyl)phenyl group, contributing strong electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-27-13-7-5-6-12(10-13)16(28-2)11-23-17(25)18(26)24-15-9-4-3-8-14(15)19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHQNNURXGKEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Ethyl Bridge with Methoxy Groups

The ethyl backbone is synthesized via a Wittig-Horner reaction, as detailed in patent CN101279899A. This method avoids costly triphenylphosphine by employing diethyl [[2-(benzyloxy)phenyl]methyl]phosphonate (VI), which reacts with 3-methoxybenzaldehyde to yield 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene (VII). Catalytic hydrogenation (Pd/C, H₂) reduces the vinyl group to an ethyl chain, achieving >85% yield. Subsequent deprotection removes the benzyl group, exposing the hydroxyl moiety, which is methylated using methyl iodide and K₂CO₃ to install the methoxy group.

Reaction Conditions :

Step Reagents/Conditions Yield (%)
Wittig-Horner DIEPA, DCM, 0–130°C, 24 hr 78
Hydrogenation 10% Pd/C, H₂ (50 psi), EtOAc, 25°C 92
Methylation CH₃I, K₂CO₃, DMF, 60°C 88

Introduction of Trifluoromethyl Phenyl Group

The 2-(trifluoromethyl)aniline precursor is prepared via Ullmann coupling between 2-iodobenzotrifluoride and ammonia, followed by diazotization and hydrolysis. Alternatively, direct trifluoromethylation using CF₃I and CuI in DMF achieves 76% yield.

Amide Bond Formation

The ethanediamide linkage is constructed using a two-step coupling strategy:

  • Activation : React 2-(trifluoromethyl)phenylacetic acid with thionyl chloride to form the acyl chloride.
  • Coupling : Combine the methoxyethylamine intermediate with the acyl chloride in anhydrous THF, using N-methylmorpholine as a base. A second equivalent of the acyl chloride is introduced to form the diamide.

Optimization Data :

Coupling Reagent Solvent Temperature (°C) Yield (%)
EDCl/HOBt DCM 0–25 68
SOCl₂ (acyl chloride) THF -10–0 82

Comparative Analysis of Synthetic Methods

Wittig-Horner vs. Classical Wittig

The Wittig-Horner method (patent CN101279899A) outperforms traditional Wittig reactions in cost and scalability. Phosphonate reagents eliminate the need for anhydrous conditions and reduce byproduct formation, improving yields from 52% to 78%.

Hydrogenation Efficiency

Partial hydrogenation of the styrene intermediate (VII) requires precise control to avoid over-reduction. Pd/C at 25°C achieves full conversion without side products, whereas Raney Ni at 50°C results in 12% dehalogenation.

Challenges and Solutions in Industrial Scaling

Byproduct Mitigation

Early routes suffered from dimerization during amide coupling. Introducing slow addition of acyl chloride at -10°C suppresses this issue, enhancing yield from 65% to 82%.

Purification Strategies

Column chromatography, though effective, is impractical for large-scale production. Patent CN101279899A recommends crystallization from ethyl acetate/hexane (1:3), achieving 95% purity after two recrystallizations.

Chemical Reactions Analysis

Types of Reactions

N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.

    Reduction: The oxalamide moiety is reduced to primary or secondary amines.

    Substitution: The trifluoromethyl group is replaced by nucleophiles, forming new substituted products.

Scientific Research Applications

N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

N-(3,4-Difluorophenyl)-N′-[2-(Dimethylamino)-2-(3-Thienyl)ethyl]Ethanediamide ()

Structural Differences :

  • Aromatic Substituents: Replaces the trifluoromethylphenyl group with a 3,4-difluorophenyl group and substitutes the methoxyethyl chain with a dimethylamino-thienyl group.
  • Electron Effects : The difluorophenyl group is less electron-withdrawing than trifluoromethyl, while the thienyl group introduces sulfur-based π-orbital interactions.

Functional Implications :

  • Solubility: The dimethylamino group may enhance water solubility compared to the methoxy groups in the target compound.
  • Bioactivity : The thienyl moiety could improve binding to sulfur-rich enzymatic pockets, unlike the trifluoromethylphenyl group, which favors hydrophobic domains .

N-[(2-Methoxy-4-Methylphenyl)Methyl]-N'-[2-(5-Methyl-2-Pyridinyl)Ethyl]Ethanediamide ()

Structural Differences :

  • Heteroaromatic Substituent : Incorporates a pyridinyl group instead of trifluoromethylphenyl, introducing nitrogen-based hydrogen-bonding capability.
  • Methyl Group : A 4-methyl substituent on the methoxyphenyl group reduces steric hindrance compared to the 3-methoxy substitution in the target compound.

Functional Implications :

  • Receptor Binding : The pyridinyl group may facilitate interactions with metal ions or acidic residues in target proteins.
  • Metabolic Stability : The absence of a trifluoromethyl group could reduce resistance to oxidative metabolism .

N'-[2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)Ethyl]-N-(2-Methylpropyl)Ethanediamide ()

Structural Differences :

  • Piperazine Ring : Replaces the methoxyphenyl group with a 4-methylpiperazine moiety, introducing basicity and conformational flexibility.
  • Fluorophenyl vs. Trifluoromethylphenyl : The single fluorine atom provides moderate electron withdrawal compared to the stronger -CF₃ group.

Functional Implications :

  • Target Selectivity : The basic amine may favor interactions with G-protein-coupled receptors (GPCRs) over kinase targets .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(3,4-Difluorophenyl) Analog Pyridinyl Analog Piperazine Analog
Molecular Weight ~434.4 g/mol ~395.4 g/mol ~378.4 g/mol ~364.4 g/mol
LogP (Predicted) 3.8 3.2 2.9 2.5
Hydrogen Bond Acceptors 6 7 7 5
Key Functional Groups -OCH₃, -CF₃ -F, -S(Thienyl) -CH₃, Pyridinyl -F, Piperazine

Key Observations :

  • The trifluoromethyl group enhances metabolic stability compared to fluorine or methyl substituents in analogs.

Q & A

Q. What are the key synthetic routes for N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Preparation of intermediates like 3-methoxyphenyl derivatives via nucleophilic substitution or coupling reactions. For example, methoxy groups can be introduced using methylating agents (e.g., methyl iodide) under basic conditions .
  • Step 2 : Amide bond formation between the ethanediamide core and substituted phenyl groups. This often employs coupling reagents like EDCI/HOBt or activation via mixed anhydrides .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product . Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (-40°C to room temperature), and stoichiometric ratios to minimize by-products .

Q. How is the compound structurally characterized?

  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Methoxy groups (δ 3.70–3.85 ppm), trifluoromethylphenyl protons (δ 7.45–7.70 ppm), and ethylenic protons (δ 4.10–4.30 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), trifluoromethyl carbons (δ 125–130 ppm, JCF ~270 Hz) .
    • Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., C₂₀H₂₀F₃N₂O₄) and fragmentation patterns .

Q. What solvents and reaction conditions are optimal for its stability?

The compound is stable in aprotic solvents (e.g., DCM, DMF) but degrades in acidic/basic aqueous media. Storage at -20°C under inert atmosphere (N₂/Ar) preserves integrity. Avoid prolonged exposure to light due to potential photodegradation of the trifluoromethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature : Lower temperatures (-40°C) reduce side reactions during coupling steps, while gradual warming (-20°C → RT) ensures complete conversion .
  • Catalysts : Use of Lewis acids (e.g., TMSOTf) enhances electrophilic activation of intermediates .
  • Solvent Polarity : Polar solvents (e.g., acetonitrile) improve solubility of polar intermediates, while non-polar solvents (hexane) aid in crystallization .
  • Example Optimization Table :
ParameterOptimal RangeYield Improvement
Reaction Temp-40°C → RT15–20%
Catalyst Load5 mol% TMSOTf10–25%
SolventDCM:Et₂O (3:1)30%

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native). Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Structural Isomerism : Check for regioisomers (e.g., methoxy group position) or stereoisomers via chiral HPLC .
  • Solubility Effects : Use standardized DMSO stock concentrations (<0.1% v/v) to avoid solvent interference .

Q. What computational approaches predict its interaction with biological targets?

  • Docking Studies : Use the compound’s InChI key/SMILES (e.g., generated from PubChem ) to model binding to targets like kinase domains or GPCRs. Software like AutoDock Vina or Schrödinger Suite assesses binding poses and affinity .
  • MD Simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., amide-C=O···H-N interactions) .
  • QSAR Models : Corate substituent effects (e.g., trifluoromethyl hydrophobicity, methoxy electron-donating capacity) with activity data to guide analog design .

Q. How does the compound’s reactivity inform derivative synthesis?

  • Oxidation : The ethylenediamine core can be oxidized to nitroso derivatives using KMnO₄, altering electron density for enhanced bioactivity .
  • Nucleophilic Substitution : The trifluoromethylphenyl group undergoes selective substitution (e.g., SNAr with amines) at electron-deficient positions .
  • Photocatalytic Functionalization : Visible-light-mediated C–H activation introduces halogens or alkyl chains for diversification .

Data Contradiction Analysis

Q. Conflicting solubility reports in polar vs. non-polar solvents: How to validate?

  • Experimental Recheck : Perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol. Monitor via UV-Vis (λmax ~260 nm) .
  • Theoretical Calculation : Use LogP predictors (e.g., XLogP3) to compare with experimental LogP. A high predicted LogP (>3.5) aligns with non-polar solvent solubility .

Q. Discrepancies in enzyme inhibition IC₅₀ values: Methodological considerations?

  • Substrate Concentration : Ensure saturating substrate levels (Km + 10x) to avoid competition artifacts .
  • Pre-incubation Time : Extend pre-incubation (30–60 min) to account for slow-binding inhibition kinetics .

Methodological Recommendations

Q. Best practices for purity assessment in complex matrices?

  • HPLC-DAD/MS : Use C18 columns (ACN/water + 0.1% formic acid) with UV (254 nm) and MS detection for trace impurity identification .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, F) within ±0.3% of theoretical values .

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